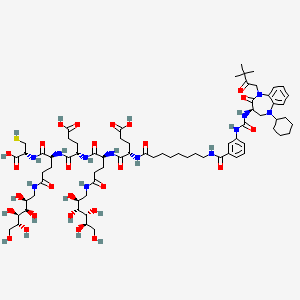

CCK2R Ligand-Linker Conjugates 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C72H110N12O27S |

|---|---|

Molecular Weight |

1607.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1 |

InChI Key |

YORFONXNERNMCL-PLPZWYNCSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4 |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

CCK2R as a therapeutic target in medullary thyroid carcinoma

An In-depth Technical Guide on the Cholecystokinin (B1591339) 2 Receptor (CCK2R) as a Therapeutic Target in Medullary Thyroid Carcinoma

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. The cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in over 90% of MTCs, making it a highly promising target for novel diagnostic and therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of CCK2R as a therapeutic target in MTC, detailing its signaling pathways, preclinical evidence, and the clinical translation of CCK2R-targeted agents. Particular focus is given to peptide receptor radionuclide therapy (PRRT), a promising modality that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to tumor cells. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and nuclear medicine.

The Cholecystokinin 2 Receptor (CCK2R) in Medullary Thyroid Carcinoma

The CCK2R, also known as the gastrin receptor, is a key player in the pathophysiology of MTC. Its endogenous ligands are the peptide hormones cholecystokinin (CCK) and gastrin. In MTC, the activation of CCK2R by these ligands has been shown to promote cell proliferation and stimulate the secretion of calcitonin, a key biomarker for MTC.[3][4][5] The high incidence of CCK2R expression in MTC, including in early-stage tumors, underscores its potential as a therapeutic target.[3][6] However, it has been observed that CCK2R expression may be lower in advanced or metastasized tumors.[3][6]

CCK2R Signaling Pathways

Upon ligand binding, CCK2R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that drive tumor growth and hormone secretion. The primary signaling mechanism involves the coupling to Gαq and Gα12/13 proteins.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors that influence cell proliferation, differentiation, and secretion.

-

MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream consequence of CCK2R signaling and a major driver of cell proliferation.

-

Other Associated Pathways: Research also points to the involvement of other signaling pathways in CCK2R-mediated effects, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the JAK2/STAT3 pathway.

Preclinical Development of CCK2R-Targeted Agents

The high expression of CCK2R in MTC has spurred the development of various targeting agents, primarily peptide analogs of minigastrin and cholecystokinin. These peptides are often coupled to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable radiolabeling with diagnostic or therapeutic radionuclides.

Key Radiopharmaceuticals and Preclinical Data

Several radiolabeled CCK2R ligands have undergone extensive preclinical evaluation. The following table summarizes key quantitative data for some of the most promising candidates.

| Radiopharmaceutical | Peptide Analog | Radionuclide(s) | Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g) | Animal Model | Reference |

| [111In]In-CP04 | DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | 111In | ~1.5 | 9.24 ± 1.35 (4h) | A431-CCK2R xenografts | [2] |

| [68Ga]Ga-DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2 | 68Ga | Subnanomolar range | >20 (1h) | A431-CCK2R xenografts | [7] |

| [177Lu]Lu-PP-F11N | DOTA-(d-Glu)6-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH2 | 177Lu | Not explicitly stated | ~7.5 (24h) | A431-CCK2R xenografts | [8] |

| [68Ga]Ga-DOTA-CCK-66 | DOTA-CCK-66 | 68Ga | Not explicitly stated | 19.63 ± 3.35 (2h) | AR42J xenografts | [9] |

| [68Ga]Ga-DOTA-CCK2R-dimer | Dimeric CCK2R-targeted agent | 68Ga | Not explicitly stated | 26.13 ± 6.21 (2h) | AR42J xenografts | [9] |

Note: %ID/g denotes the percentage of injected dose per gram of tissue.

Preclinical therapy studies have demonstrated the potential of CCK2R-targeted PRRT. For instance, treatment with 225Ac-PP-F11N in a mouse model resulted in a dose-dependent inhibition of tumor growth and extended survival.[8]

Clinical Translation and Patient Data

The promising preclinical results have led to the clinical investigation of several CCK2R-targeted radiopharmaceuticals for both diagnostic imaging and PRRT in MTC patients.

Diagnostic Imaging

PET/CT imaging with 68Ga-labeled CCK2R analogs, such as 68Ga-DOTA-MGS5 and 68Ga-DOTA-CCK-66, has demonstrated the ability to visualize MTC lesions with high sensitivity.[5][10] Clinical studies have shown that these tracers can detect local recurrences, as well as lymph node, liver, and bone metastases.[5]

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT with β-emitting radionuclides like 177Lu and 90Y offers a targeted therapeutic approach. An early pilot study using a 90Y-labeled minigastrin analog reported partial remission in 4 out of 8 patients with advanced MTC.[11] More recent studies are evaluating newer agents with improved properties.

Clinical Dosimetry and Response Data

The following tables summarize key clinical data from studies involving CCK2R-targeted radiopharmaceuticals.

Table 1: Human Dosimetry Data for CCK2R-Targeted Radiopharmaceuticals

| Radiopharmaceutical | Effective Dose (mSv/MBq) | Critical Organ(s) | Absorbed Dose to Critical Organ(s) (mGy/MBq) | Reference |

| [68Ga]Ga-DOTA-CCK-66 | 0.030 ± 0.006 | Urinary Bladder, Stomach | 0.269 ± 0.103 (Bladder), 0.098 ± 0.077 (Stomach) | [4] |

| [68Ga]Ga-DOTA-MGS5 | 0.023 ± 0.007 | Urinary Bladder, Stomach, Kidneys | Not explicitly stated in this format | [1] |

| [177Lu]Lu-PP-F11N | Not explicitly stated | Stomach, Kidneys | 0.42 (Stomach), 0.11 (Kidneys) | [6] |

Table 2: Clinical Response to CCK2R-Targeted PRRT in MTC

| Radiopharmaceutical | Number of Patients | Response Rate | Noteworthy Findings | Reference |

| [90Y]Y-DTPA-Glu1-minigastrin | 8 | 50% Partial Remission, 25% Stable Disease | Nephrotoxicity and bone marrow toxicity were limiting factors. | [11] |

| [177Lu]Lu-DOTATATE (mixed MTC/NET cohort) | 43 (MTC subgroup) | 62% Response Rate (RECIST 1.1) | Favorable response in MTC patients treated with an SSTR-targeting agent, highlighting the heterogeneity of receptor expression. | [12] |

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the context of CCK2R research in MTC.

RT-PCR for CCK2R Expression

Objective: To detect and quantify CCK2R mRNA expression in MTC tissue and cell lines.

Methodology:

-

RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured MTC cells (e.g., TT cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the human CCK2R gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.

-

Analysis: The PCR products are visualized by agarose (B213101) gel electrophoresis. For quantitative RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time. Relative expression levels are calculated using the ΔΔCt method.

Immunohistochemistry for CCK2R Protein Detection

Objective: To visualize the localization of CCK2R protein in MTC tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C.

-

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution (e.g., serum-free protein block).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CCK2R.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

Radiopharmaceutical Preparation: 68Ga-Labeling of a DOTA-Peptide

Objective: To radiolabel a DOTA-conjugated CCK2R peptide with Gallium-68 for PET imaging.

Methodology:

-

Generator Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.

-

Reaction Mixture Preparation: The DOTA-peptide is dissolved in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).

-

Labeling Reaction: The 68Ga eluate is added to the peptide solution and incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

-

Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

-

Purification and Formulation: If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge and formulated in a physiologically compatible solution for injection.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R ligand in an animal model of MTC.

Methodology:

-

Animal Model: An MTC xenograft model is established by subcutaneously inoculating MTC cells (e.g., TT cells) into immunocompromised mice (e.g., nude or SCID mice).

-

Radiotracer Administration: Once the tumors reach a suitable size, the radiolabeled CCK2R ligand is administered intravenously via the tail vein.

-

Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized, and various organs and tissues, including the tumor, blood, muscle, kidneys, liver, and stomach, are collected.

-

Radioactivity Measurement: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess targeting efficacy.

Future Directions and Conclusion

The CCK2R remains a highly attractive target for the development of novel theranostics for MTC. Future research will likely focus on:

-

Development of New Ligands: Engineering of next-generation CCK2R ligands with improved affinity, stability, and pharmacokinetic properties, including multimeric compounds.

-

Combination Therapies: Investigating the synergistic effects of CCK2R-targeted PRRT with other systemic therapies, such as tyrosine kinase inhibitors (TKIs) or immunotherapy.

-

Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides (e.g., 225Ac, 213Bi) for CCK2R-targeted therapy, which may offer higher cytotoxicity and efficacy, particularly for micrometastases.

-

Patient Stratification: Identifying biomarkers to better select MTC patients who are most likely to benefit from CCK2R-targeted therapies.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. A novel CCK2/gastrin receptor-localizing radiolabeled peptide probe for personalized diagnosis and therapy of patients with progressive or metastatic medullary thyroid carcinoma: a multicenter phase I GRAN-T-MTC study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy [thno.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Update on Targeted Therapy in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

role of CCK2R in gastrointestinal stromal tumor progression

An In-depth Technical Guide on the Role of the Cholecystokinin (B1591339) 2 Receptor (CCK2R) in Gastrointestinal Stromal Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases[1][2][3]. While therapies targeting these kinases have revolutionized patient outcomes, the emergence of resistance and the existence of wild-type GISTs necessitate the exploration of alternative therapeutic avenues[4][5]. The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, has emerged as a significant factor in GIST pathogenesis, particularly in tumors of gastric origin. This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and potential therapeutic implications of CCK2R in GIST progression.

CCK2R Expression in GIST

The expression of CCK2R has been consistently documented in GISTs, with a notable predilection for tumors located in the stomach. Studies utilizing immunohistochemistry (IHC) and quantitative reverse transcription PCR (qRT-PCR) have established both the frequency and level of its expression.

Wild-type CCK2R transcripts are commonly found in GISTs, with one major study identifying them in 57.1% of cases analyzed[6][7]. This expression is strongly correlated with the primary tumor site, being significantly more frequent in gastric GISTs (75%) compared to those of non-gastric origin (32%)[7]. Furthermore, the level of CCK2R transcript expression has been reported to be eight times higher in gastric GISTs[7]. At the protein level, comprehensive IHC analyses have shown that virtually all GIST samples, both primary and metastatic, can be positive for CCK2R expression[8]. Interestingly, CCK2R expression is also observed in the early stages of GIST development, including in incidental interstitial cells of Cajal (ICC) hyperplasia and microscopic GISTs, suggesting a role in tumor initiation[6][7].

Quantitative Data on CCK2R Expression in GIST

| Parameter | Finding | Statistical Significance | Reference |

| Transcript Expression | |||

| Frequency in GISTs (Overall) | 57.1% of cases | - | [6][7] |

| Frequency in Gastric GISTs | 75% of cases | p < 0.001 (vs. non-gastric) | [7] |

| Frequency in Non-Gastric GISTs | 32% of cases | p < 0.001 (vs. gastric) | [7] |

| Expression Level | 8-fold higher in gastric vs. non-gastric | p = 0.001 | [7] |

| Protein Expression (IHC) | |||

| Frequency in Primary GISTs | 100% (67/67 samples) | - | [8] |

| Average Staining Intensity (Primary) | 1.76 / 3.0 | - | [8] |

| Frequency in Metastatic GISTs | 100% (12/12 samples) | - | [8] |

| Average Staining Intensity (Metastatic) | 1.92 / 3.0 | - | [8] |

| Functional Receptor Binding | |||

| High mRNA & Functional Binding | ~50% of GIST samples | - | [9][10] |

CCK2R Signaling and Interaction with Oncogenic Pathways

The CCK2R is a G-protein-coupled receptor that, upon activation by its ligand gastrin, triggers a cascade of intracellular signaling events promoting cell proliferation and survival[7][11]. In the context of GIST, the activation of CCK2R has been shown to critically intersect with the primary KIT oncogenic signaling pathway.

Stimulation of CCK2R by gastrin leads to the hyper-activation of the KIT receptor itself, as well as Protein Kinase C-theta (PKC-θ)[6][7]. This is a crucial finding, as PKC-θ is a known diagnostic marker for GIST and is involved in KIT-dependent signaling[3][12]. The activation of these kinases subsequently leads to the over-activation of the major downstream pro-survival pathways, PI3K-AKT and MAPK[6][7]. This indicates that the gastrin-CCK2R axis can amplify the primary oncogenic signals driven by KIT mutations, thereby promoting tumor growth.

CCK2R Signaling Pathway in GIST

Role in GIST Progression: In Vivo Evidence

The tumor-promoting role of CCK2R activation has been demonstrated in preclinical in vivo models. In studies using nude mice bearing human GIST xenografts, the administration of gastrin resulted in a significant increase in tumor growth compared to placebo controls. This was accompanied by a marked increase in cellular proliferation markers.

Quantitative Data from In Vivo GIST Xenograft Model

| Parameter | Gastrin-Treated vs. Control | Statistical Significance | Reference |

| Tumor Volume | 2-fold increase | p = 0.03 | [6] |

| Mitotic Activity | Significant increase | p = 0.04 | [6] |

| Ki-67 Proliferation Index | Significant increase | p = 0.008 | [6] |

These findings provide strong evidence that the CCK2R pathway is not merely a biomarker but an active driver of GIST progression, capable of accelerating tumor growth and proliferation when stimulated.

Therapeutic Implications and Future Directions

The high expression of CCK2R in a significant subset of GISTs, coupled with its functional role in promoting tumor growth, makes it an attractive therapeutic target[7][10]. Several strategies are being explored:

-

Targeted Radionuclide Therapy: The expression of CCK2R on the cell surface makes it an ideal target for peptide receptor radionuclide therapy (PRRT). Radiolabeled minigastrin analogs that bind to CCK2R could deliver cytotoxic radiation directly to tumor cells[10][13][14]. GIST is considered one of the most promising tumor types for this approach due to high receptor incidence and density[10].

-

Small-Molecule Drug Conjugates (SMDCs): CCK2R can be used as a receptor system to deliver potent cytotoxic agents directly to GIST cells. SMDCs consisting of a CCK2R-targeting ligand (agonist or antagonist) linked to a powerful warhead have been developed and show promise[9].

-

CCK2R Antagonists: Blocking the receptor with specific antagonists could inhibit the pro-proliferative signaling cascade initiated by gastrin. While this has been explored in other cancers, its specific application in GIST warrants further investigation[15][16].

It is important to note a point of contrast in the literature, where one in vitro study using a specific minigastrin derivative (CP04) found very low to no binding on three GIST cell lines, suggesting that receptor expression levels or conformation might vary between different GIST models[17]. This highlights the need for careful patient selection and robust companion diagnostics in the clinical development of CCK2R-targeted therapies.

Key Experimental Protocols

The following section details the methodologies used in the key studies that have defined the role of CCK2R in GIST.

Protocol 1: Evaluation of CCK2R Expression in GIST Tissues

-

Objective: To determine the expression level and frequency of CCK2R mRNA and protein in a large cohort of GIST samples.

-

Methodology:

-

Tissue Microarray (TMA) Construction: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from a cohort of 292 GISTs are used. Representative tumor areas are selected to extract cylindrical cores (e.g., 1 mm diameter), which are then arranged in a recipient paraffin (B1166041) block[6][7].

-

Immunohistochemistry (IHC): 4 µm sections from the TMA block are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., using citrate (B86180) buffer). Sections are incubated with a primary antibody against CCK2R, followed by a secondary antibody and a detection system (e.g., HRP-DAB). Slides are counterstained with hematoxylin. Staining intensity and percentage of positive cells are scored[6][7][8].

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from fresh-frozen or FFPE GIST samples. cDNA is synthesized via reverse transcription. qRT-PCR is performed using primers specific for wild-type CCK2R and a reference gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method[7].

-

Protocol 2: In Vivo GIST Xenograft Model for Functional Analysis

-

Objective: To assess the effect of CCK2R activation on GIST growth in vivo.

-

Methodology:

-

Cell Line and Animal Model: A human GIST cell line (e.g., GIST-T1) is cultured. 4-6 week old immunodeficient mice (e.g., nude mice) are used[6].

-

Tumor Implantation: Mice are subcutaneously injected with a suspension of GIST cells (e.g., 5 x 10^6 cells in Matrigel) into the flank[6].

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of gastrin (e.g., human gastrin-17), while the control group receives a placebo (e.g., saline)[6].

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers for a period of up to 10 weeks. Animal body weight is also monitored[6].

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (IHC for Ki-67 and mitotic count; Western blot for signaling pathway proteins)[6].

-

Experimental Workflow for In Vivo Xenograft Study

Protocol 3: Western Blot Analysis of Signaling Pathways

-

Objective: To evaluate the activation state of key signaling proteins in GIST cells following CCK2R stimulation.

-

Methodology:

-

Protein Extraction: Protein lysates are prepared from GIST xenograft tissues or cell lines using RIPA buffer containing protease and phosphatase inhibitors[6].

-

Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against total and phosphorylated forms of KIT, PKC-θ, AKT, and MAPK.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate[6]. Band intensity can be quantified using densitometry software.

-

Conclusion

The cholecystokinin 2 receptor plays a significant, non-redundant role in the progression of gastrointestinal stromal tumors, particularly those of gastric origin. Its expression in early lesions suggests a role in tumorigenesis, while its ability to amplify the primary oncogenic signals of the KIT pathway via PKC-θ, PI3K/AKT, and MAPK activation confirms its importance in established disease. In vivo data robustly support its function as a driver of tumor proliferation. This body of evidence strongly positions CCK2R as a high-potential target for the development of novel diagnostics and therapeutics, such as PRRT and SMDCs, for a substantial subset of GIST patients.

References

- 1. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Gastric GIST: From Pathophysiology to Personalized Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and pathogenesis of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KIT mutations in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promoting role of cholecystokinin 2 receptor (CCK2R) in gastrointestinal stromal tumour pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 12. KIT oncoprotein interactions in gastrointestinal stromal tumors: therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals [mdpi.com]

- 14. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCK2R identifies and regulates gastric antral stem cell states and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Gastrointestinal Stromal Tumor with 68Ga-Labeled Peptides: An In Vitro Study on Gastrointestinal Stromal Tumor-Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Cholecystokinin 2 Receptor (CCK2R) Ligand Binding and Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of ligand recognition and specificity at the Cholecystokinin (B1591339) 2 Receptor (CCK2R), a key therapeutic target in gastrointestinal and neurological disorders. Through a synthesis of recent structural biology breakthroughs, quantitative binding data, and detailed experimental methodologies, this document aims to equip researchers with a comprehensive understanding of CCK2R pharmacology.

Introduction to the Cholecystokinin 2 Receptor (CCK2R)

The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Primarily expressed in the brain and gastrointestinal tract, CCK2R is the principal receptor for the peptide hormones gastrin and cholecystokinin (CCK).[1] Unlike the closely related CCK1 receptor which shows a high selectivity for sulfated CCK, the CCK2R binds both gastrin and CCK with similarly high affinity, and does not discriminate significantly between the sulfated and non-sulfated forms of these peptides.[2][3]

The activation of CCK2R by its endogenous ligands initiates a cascade of intracellular signaling events, predominantly through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[4] Downstream of this, pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascades are activated, influencing cellular processes like proliferation, migration, and apoptosis.[4] Given its role in gastric acid secretion and its association with certain cancers and anxiety disorders, CCK2R is a significant target for drug discovery and development.

Structural Insights into Ligand Recognition and Receptor Activation

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution snapshots of the CCK2R in various functional states, elucidating the molecular details of ligand binding and receptor activation.

Agonist Binding Pocket and Specificity

Cryo-EM structures of CCK2R in complex with its endogenous agonists, gastrin and cholecystokinin-8 (CCK-8), reveal a deep, orthosteric binding pocket within the transmembrane (TM) domain. The C-terminal tetrapeptide amide, a shared motif among gastrin and CCK, is crucial for high-affinity binding and inserts deep into the receptor core.[2]

Key interactions have been identified through structural and mutagenesis studies. For instance, the indole (B1671886) group of a tryptophan residue within the ligand, a critical determinant for binding and activity, forms stacking interactions with aromatic residues within the receptor, such as Phe120 in the extracellular loop 1 (ECL1).[5] Furthermore, hydrogen bonds and hydrophobic interactions with residues in TMs 2, 3, 6, and 7, as well as ECLs 2 and 3, stabilize the ligand-receptor complex.[6]

The specificity of CCK2R for both sulfated and non-sulfated ligands, in contrast to the CCK1R, is attributed to differences in the charge distribution and topography of the ligand-binding pocket. The CCK1R possesses a positively charged pocket that favorably interacts with the sulfated tyrosine of CCK, an interaction that is less critical for CCK2R.[7]

Antagonist Binding and Receptor Inactivation

Structures of CCK2R bound to small-molecule antagonists, such as L-365,260 and YM022, demonstrate that these molecules occupy the same orthosteric binding pocket as the endogenous agonists. However, they do so in a manner that stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and activation. These antagonists often engage with a different subset of residues or induce distinct side-chain rearrangements compared to agonists, effectively locking the receptor in a state that is incompatible with downstream signaling.

Receptor Activation Mechanism

Upon agonist binding, a series of conformational changes are initiated within the CCK2R, leading to its activation. A key event is the outward movement of the intracellular ends of TM6 and TM5, which opens up a cavity on the cytoplasmic face of the receptor. This conformational rearrangement allows for the engagement and activation of heterotrimeric G proteins, primarily Gq. This activation mechanism involves the disruption of an "ionic lock" and other intramolecular interactions that hold the receptor in an inactive state.

Quantitative Ligand Binding and Functional Data

The following tables summarize the binding affinities (Ki, IC50) and functional potencies (EC50) of key endogenous and synthetic ligands for the CCK2R.

| Ligand | Ligand Type | Binding Affinity (Ki) | Reference(s) |

| Gastrin-17 | Endogenous Agonist | ~0.3-1 nM | [2] |

| Cholecystokinin-8 (CCK-8) | Endogenous Agonist | ~0.3-1 nM | [2][8] |

| CCK-4 | Endogenous Agonist | ~10-fold lower affinity than CCK-8 | [2][8] |

| L-365,260 | Synthetic Antagonist | ~1.9-2.0 nM | [9][10] |

| YM022 | Synthetic Antagonist | 68 pM | [11][12] |

| Ligand | Functional Assay | Potency (EC50/IC50) | Reference(s) |

| Gastrin-17 | Calcium Mobilization | ~0.76 nM | [13] |

| Cholecystokinin-8 (CCK-8) | Calcium Mobilization | 12.2 nM - 55.4 nM | [14] |

| L-365,260 | Inhibition of agonist-induced signaling | IC50 = 2 nM | |

| YM022 | Inhibition of agonist-induced signaling | IC50 = 0.73 nM | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK2R are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands for CCK2R.

-

Membrane Preparation: Cells expressing CCK2R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

-

Binding Reaction: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) is incubated with the cell membranes in the presence of increasing concentrations of a competing unlabeled ligand.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competing ligand, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon CCK2R activation.

-

Cell Culture: Cells expressing CCK2R are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye extrusion, and incubated in the dark.

-

Ligand Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. A solution of the agonist is then added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.

Site-Directed Mutagenesis

This technique is used to identify key residues involved in ligand binding and receptor activation.

-

Primer Design: Mutagenic oligonucleotide primers containing the desired mutation are designed to anneal to the plasmid DNA encoding the CCK2R.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated receptor is then expressed in a suitable cell line for functional characterization.

Cryo-Electron Microscopy (Cryo-EM) of GPCRs

This protocol outlines the general steps for determining the structure of CCK2R.

-

Protein Expression and Purification: The CCK2R is overexpressed in a suitable system (e.g., insect or mammalian cells) and solubilized from the cell membrane using detergents. The receptor is then purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: The purified receptor is incubated with the ligand of interest (agonist or antagonist) and, for active-state structures, a stabilized G protein or a G protein-mimicking nanobody.

-

Vitrification: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample in amorphous ice.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and classified to generate a high-resolution 3D reconstruction of the receptor-ligand complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.

Visualizing CCK2R Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of CCK2R and a typical experimental workflow for ligand characterization.

Caption: CCK2R Signaling Pathways.

References

- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the cholecystokinin 2 receptor binding site and processes of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

discovery and development of novel CCK2R antagonists

An In-depth Technical Guide on the Discovery and Development of Novel CCK2R Antagonists

Introduction

The Cholecystokinin (B1591339) B receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] It is predominantly expressed in the central nervous system and the gastrointestinal (GI) tract.[1] The endogenous ligands for CCK2R are the peptide hormones cholecystokinin (CCK) and gastrin.[2] In the GI tract, CCK2R activation is a central regulator of gastric acid secretion and is involved in the growth and differentiation of the gastric and colonic mucosa.[2][3] In the brain, it modulates anxiety, pain, and satiety.[1][4]

Given its significant role, the CCK2R has been implicated in the pathophysiology of several diseases. Its involvement in gastrin-dependent proliferative disorders and certain GI cancers, such as pancreatic, gastric, and medullary thyroid cancers, has made it a prominent therapeutic target.[5][6] Consequently, the discovery and development of potent and selective CCK2R antagonists have been an area of intensive research for applications in treating acid-peptic disorders, hypergastrinemic states, and as potential anti-cancer agents.[5][7][8] This guide provides a technical overview of the core methodologies, signaling pathways, and data related to the .

CCK2R Signaling Pathways

Upon activation by its ligands, gastrin or CCK, the CCK2R undergoes a conformational change and triggers a complex network of intracellular signaling pathways.[9] The receptor primarily couples to Gq and Gα12/13 proteins to mediate its effects.[9][10]

Activation of the Gq protein stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 induces the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC) isoforms.[9] This cascade leads to the activation of downstream effector proteins like mitogen-activated protein kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and survival.[9]

Furthermore, CCK2R signaling can promote cell proliferation and inhibit apoptosis through the activation of PI3K/AKT, Src, and p125fak cascades, as well as through the transactivation of the epidermal growth factor receptor (EGFR).[9][10]

Discovery of Novel CCK2R Antagonists: A Workflow

The discovery of new CCK2R antagonists follows a structured pharmacological screening process, beginning with broad in vitro assays to identify initial "hits" and progressing to more complex evaluations to select "leads" for further development.

Experimental Protocols: In Vitro Screening

1. Radioligand Binding Assay

This is typically the first step to determine a compound's affinity for the CCK2R and its selectivity over the related CCK1 receptor.[5]

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCK2 receptor.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or mouse embryonic fibroblasts (e.g., Swiss 3T3) stably transfected to express cloned human CCK2 receptors are commonly used.[5]

-

Radioligand: A high-affinity CCK2R ligand, such as [125I]-labeled gastrin, is used.

-

Methodology:

-

Membrane Preparation: Homogenize cultured cells expressing CCK2R and centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

-

2. In Vitro Functional Assays

These assays evaluate a compound's ability to inhibit the functional response triggered by CCK2R activation.

-

A. Intracellular Calcium Flux Assay

-

Principle: CCK2R activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the Gq/PLC pathway.[5][11] Antagonists will block this agonist-induced calcium increase.

-

Cell Lines: HEK293 cells transiently or stably expressing human CCK2R are suitable.[12]

-

Methodology:

-

Cell Plating: Plate cells in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add varying concentrations of the antagonist compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a CCK2R agonist (e.g., pentagastrin (B549294) or CCK-8).

-

Measurement: Measure the change in fluorescence in real-time using a microplate reader (e.g., Flexstation). The fluorescence intensity is proportional to the [Ca2+]i.

-

Data Analysis: Determine the dose-dependent inhibition of the agonist-induced calcium signal by the antagonist to calculate its potency (IC50).

-

-

-

B. Secretion Assay from Isolated ECL Cells

-

Principle: In the stomach, gastrin stimulates enterochromaffin-like (ECL) cells via CCK2R to secrete histamine (B1213489) and pancreastatin (B1591218).[13][14] Antagonists will inhibit this secretion.

-

Methodology:

-

ECL Cell Isolation: Isolate ECL cells from rat oxyntic mucosa using techniques like counter-flow elutriation.[14]

-

Cell Culture: Culture the isolated cells for 48 hours.

-

Incubation: Incubate the cells with various concentrations of the antagonist, followed by stimulation with a maximally effective concentration of gastrin (e.g., 10 nM).[14]

-

Sample Collection: Collect the cell supernatant after a 30-minute incubation period.

-

Quantification: Measure the amount of pancreastatin secreted into the supernatant using a specific radioimmunoassay (RIA).

-

Data Analysis: Calculate the dose-dependent inhibition of gastrin-evoked pancreastatin secretion to determine antagonist potency (pIC50, pKB).[13][14]

-

-

Preclinical Development of CCK2R Antagonists

Once a lead compound is identified, it undergoes rigorous preclinical evaluation to assess its efficacy, safety, and pharmacokinetic profile in living organisms.

Experimental Protocols: In Vivo Evaluation

1. Gastric Acid Secretion Models

-

Objective: To evaluate the ability of a CCK2R antagonist to inhibit gastric acid secretion in vivo.

-

Animal Model: Rats are commonly used.[15]

-

Methodology:

-

Dosing: Administer the test antagonist (e.g., JNJ-26070109) orally to rats for a sustained period (e.g., 21 days).[15]

-

Stimulation: After the treatment period, stimulate gastric acid secretion using an agonist like pentagastrin or histamine.

-

Measurement: Measure the rate of acid secretion through gastric fistula or by perfusing the stomach.

-

Analysis: Compare the acid output in treated animals to a vehicle control group to determine the percentage of inhibition. This model can also be used to assess the antagonist's ability to prevent acid rebound following cessation of proton pump inhibitor (PPI) therapy.[15]

-

2. Cancer Xenograft Models

-

Objective: To assess the anti-tumor efficacy of CCK2R antagonists.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used.

-

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells that express CCK2R (e.g., A431 epidermoid carcinoma cells or AR42J pancreatic cells) into the flank of the mice.[16]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer the CCK2R antagonist systemically to the mice.

-

Monitoring: Monitor tumor volume over time using calipers. For antagonists labeled with a radionuclide (for imaging or therapy), biodistribution can be assessed using SPECT/CT or PET imaging.[16][17]

-

Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze biomarkers of proliferation (e.g., PCNA) and apoptosis (e.g., caspase-3) in the tumor tissue.[18]

-

3. Genetically Engineered Mouse (GEM) Models

-

Objective: To evaluate the chemopreventive potential of antagonists in a more clinically relevant cancer model.

-

Animal Model: p48Cre/+-LSL-KrasG12D/+ mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to pancreatic ductal adenocarcinoma (PDAC).[18]

-

Methodology:

-

Dietary Administration: Feed young GEM mice (e.g., six weeks old) with a diet containing the CCK2R antagonist (e.g., YF476 or JNJ-26070109) for an extended period (e.g., 38 weeks).[18]

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Biomarker Analysis: Analyze relevant signaling molecules and biomarkers in the pancreatic tissue.[18]

-

Quantitative Data for Novel CCK2R Antagonists

The potency and efficacy of CCK2R antagonists are quantified through various parameters. The tables below summarize representative data for several classes of compounds.

Table 1: In Vitro Potency of Various CCK2R Antagonists

| Compound Class | Compound | Assay System | Parameter | Value | Reference |

| Benzodiazepine | YM022 | Isolated Rat ECL Cells | pKB | 11.3 | [13][14] |

| Benzodiazepine | YF476 (Netazepide) | Isolated Rat ECL Cells | pKB | 10.8 | [13][14] |

| Ureidoindoline | AG041R | Isolated Rat ECL Cells | Apparent pKB | 10.4 | [13][14] |

| Benzodiazepine | L-740,093 | Isolated Rat ECL Cells | IC50 | 7.8 nM | [13][14] |

| Benzimidazole | JB93182 | Isolated Rat ECL Cells | IC50 | 9.3 nM | [13][14] |

| Ureidoacetamide | RP73870 | Isolated Rat ECL Cells | IC50 | 9.8 nM | [13][14] |

| Tryptophan Dipeptoid | PD135158 | Isolated Rat ECL Cells | IC50 | 76 nM | [13][14] |

| Tryptophan Dipeptoid | PD134308 (CI-988) | Isolated Rat ECL Cells | IC50 | 145 nM | [13][14] |

| Amino Acid Derivative | Compound 6a | Homology Model Docking | - | Highly Potent | [19] |

| DOTA-conjugated Peptides | 12 different analogs | In vitro autoradiography | IC50 | 0.2 - 3.4 nM | [20] |

Table 2: In Vivo Efficacy Data for Selected CCK2R Antagonists

| Compound | Animal Model | Disease/Endpoint | Dosing Regimen | Key Finding | Reference |

| JNJ-26070109 | Rat Gastric Secretion Model | Inhibition of acid secretion | 10 & 30 µmol·kg⁻¹ orally for 21 days | Significant inhibition of basal and stimulated acid secretion; prevented PPI-induced acid rebound. | [15] |

| YF476 (Netazepide) | KrasG12D GEM Model | Pancreatic Cancer Chemoprevention | 250 & 500 ppm in diet for 38 weeks | Tested for effect on PanIN progression to PDAC. | [18] |

| JNJ-26070109 | KrasG12D GEM Model | Pancreatic Cancer Chemoprevention | 250 & 500 ppm in diet for 38 weeks | Tested for effect on PanIN progression to PDAC. | [18] |

| Z-360 (Nastorazepide) | Gastrointestinal Cancer Models | Anti-tumor activity | Not specified | Preclinical efficacy demonstrated. | [21] |

| Compound 6a | Rat Anti-ulcer Model | Anti-ulcer properties | Not specified | Better anti-ulcer properties than benzotript. | [19] |

Conclusion

The have progressed significantly over the past decades, leading to a variety of chemically diverse compounds.[7] The process involves a systematic pipeline of in vitro screening assays to determine potency and selectivity, followed by rigorous preclinical evaluation in various in vivo models to establish efficacy and safety. While numerous compounds have been identified, only a few, such as netazepide and nastorazepide, have advanced to clinical trials, primarily for applications in oncology.[7][22] The continued exploration of CCK2R as a therapeutic target, coupled with advances in drug design and experimental methodologies, holds promise for the development of new treatments for cancers and gastrointestinal disorders.

References

- 1. gosset.ai [gosset.ai]

- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. oncotarget.com [oncotarget.com]

- 7. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innoprot.com [innoprot.com]

- 12. [99mTc]Tc-DGA1, a Promising CCK2R-Antagonist-Based Tracer for Tumor Diagnosis with Single-Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]

- 18. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of novel amino acid derived CCK-2R antagonists as potential antiulcer agent: homology modeling, design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of CCK2 receptor binding ligands: the inheritance of Thomas Behr - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Cholecystokinin 2 Receptor (CCK2R): A Promising Target in Oncology

An In-depth Technical Guide on CCK2R Expression Patterns, Signaling, and Methodologies for Cancer Research

The cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor (GPCR), has emerged as a significant area of interest in cancer research due to its aberrant expression in various malignancies and its role in promoting tumor growth and progression. This technical guide provides a comprehensive overview of CCK2R expression across different cancer cell lines, delves into its intricate signaling pathways, and outlines key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

CCK2R Expression in Cancer Cell Lines: A Comparative Overview

The expression of CCK2R varies considerably among different cancer types and even between cell lines derived from the same tumor type. This differential expression underscores its potential as a selective therapeutic target. High levels of CCK2R expression have been reported in medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and a subset of gastrointestinal and pancreatic cancers.[1][2][3]

Below is a summary of CCK2R expression in various cancer cell lines, compiled from multiple studies. It is important to note that expression levels can be influenced by culture conditions and passage number.

| Cancer Type | Cell Line | CCK2R Expression Level | References |

| Medullary Thyroid Carcinoma | TT | High | [4][5] |

| Small Cell Lung Cancer | NCI-H146 (SCLC-A) | High | [6] |

| NCI-H209 (SCLC-A) | High | [6][7] | |

| NCI-H524 (SCLC-N) | High | [6] | |

| Pancreatic Cancer | AR42J (Rat) | High (endogenous) | [1][5] |

| PANC-1 | Present | [8] | |

| BxPC-3 | Present | [8] | |

| MIAPaCa-2 | Low | [8][9] | |

| AsPC-1 | Present | [8] | |

| Gastric Cancer | AGS (transfected) | High | [10] |

| MKN-45 | Present | [8] | |

| Colorectal Cancer | HCT116 | Low but detectable | [7] |

| HT-29 | Present | [8] | |

| Epidermoid Carcinoma | A431 (transfected) | High | [11][12] |

| Murine Macrophage | RAW264.7 | Negative | [5] |

The CCK2R Signaling Network in Cancer

Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the CCK2R initiates a cascade of intracellular signaling events that contribute to cancer cell proliferation, survival, migration, and angiogenesis.[8][13] The receptor primarily couples to Gαq and Gα12/13 proteins to orchestrate these responses.[8]

A key signaling axis involves the activation of phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC) isoforms.[8] Subsequently, downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, are stimulated, promoting cell growth and survival.[8][13]

Furthermore, CCK2R activation can transactivate the epidermal growth factor receptor (EGFR), leading to prolonged MAPK signaling.[13] The receptor has also been shown to modulate the activity of focal adhesion kinase (FAK) and Src, which are critical for cell migration and invasion.[8]

Experimental Protocols for CCK2R Expression Analysis

Accurate quantification of CCK2R expression is crucial for both basic research and the development of targeted therapies. The following are detailed methodologies for commonly used techniques.

Quantitative Real-Time PCR (qRT-PCR) for CCK2R mRNA Expression

This method quantifies the amount of CCK2R messenger RNA (mRNA) in a given sample, providing an indication of gene expression.

1. RNA Extraction:

-

Harvest approximately 1x10^6 to 5x10^6 cancer cells.

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA following the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Resuspend the RNA pellet in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

The reaction is typically incubated at 37-42°C for 60 minutes, followed by an inactivation step at 70-85°C for 5-10 minutes.

3. qRT-PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for CCK2R, a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and a DNA polymerase.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Perform the PCR in a real-time PCR machine with a typical cycling protocol: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CCK2R mRNA.

Western Blotting for CCK2R Protein Expression

Western blotting allows for the detection and semi-quantitative analysis of the CCK2R protein.

1. Protein Extraction:

-

Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CCK2R overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Use a loading control, such as an antibody against GAPDH or β-actin, to normalize for protein loading.

Immunohistochemistry (IHC) for CCK2R Localization in Tissues

IHC is used to visualize the expression and localization of CCK2R within the context of tumor tissue architecture.

1. Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin.

-

Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Staining Procedure:

-

Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

-

Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the slides with a primary antibody against CCK2R overnight at 4°C.

-

After washing, incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

3. Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of CCK2R staining.

-

A scoring system is often used, taking into account both the percentage of positive cells and the staining intensity.

Conclusion

The cholecystokinin 2 receptor represents a compelling target for the development of novel cancer diagnostics and therapeutics. Its high expression in specific tumor types, coupled with its role in driving oncogenic signaling, provides a strong rationale for further investigation. The methodologies outlined in this guide offer a robust framework for researchers to accurately characterize CCK2R expression and function, paving the way for the translation of these findings into clinical applications. A thorough understanding of the nuances of CCK2R expression and signaling across different cancer cell lines is paramount to the successful development of targeted strategies that can improve patient outcomes.

References

- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cholecystokinin2-receptor mediates calcitonin secretion, gene expression, and proliferation in the human medullary thyroid carcinoma cell line, TT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 9. Cholecystokinin receptors in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle dependent expression of the CCK2 receptor by gastrointestinal myofibroblasts: putative role in determining cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medrxiv.org [medrxiv.org]

- 12. medrxiv.org [medrxiv.org]

- 13. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of the Cholecystokinin 2 Receptor (CCK2R): A Technical Guide for Researchers

Abstract

The Cholecystokinin (B1591339) 2 Receptor (CCK2R), also known as the Cholecystokinin B Receptor (CCKBR), is a G protein-coupled receptor (GPCR) that plays a pivotal role in both the gastrointestinal (GI) system and the central nervous system (CNS). As the common high-affinity receptor for the peptide hormones gastrin and cholecystokinin (CCK), CCK2R is integral to the regulation of gastric acid secretion, tissue growth, and complex neural processes including anxiety, pain perception, and memory. Furthermore, its overexpression in numerous malignancies, such as medullary thyroid carcinoma and small cell lung cancer, has established it as a critical target for novel diagnostic and therapeutic strategies in oncology. This technical guide provides an in-depth exploration of the molecular pharmacology, signaling cascades, physiological functions, and pathophysiological implications of CCK2R. It includes summaries of quantitative ligand binding data, detailed experimental protocols for studying the receptor, and visualizations of key signaling and experimental pathways to support researchers and drug development professionals in the field.

Molecular Pharmacology and Signaling

Gene, Structure, and Ligand Binding

The human CCK2R is encoded by the CCKBR gene, located on chromosome 11p15.4.[1][2] As a member of the rhodopsin-like GPCR family, it possesses the characteristic structure of seven transmembrane helices connected by intracellular and extracellular loops. CCK2R binds its two endogenous ligands, gastrin and sulfated cholecystokinin (CCK), with similarly high affinity.[3] This distinguishes it from the CCK1 receptor, which shows a 500- to 1,000-fold higher affinity for sulfated CCK than for gastrin.[3] The shared C-terminal pentapeptide amide sequence of gastrin and CCK is crucial for receptor binding and activation.[4]

G-Protein Coupling and Primary Signaling Cascades

Upon agonist binding, CCK2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathway for CCK2R is through coupling to Gαq proteins.[1][2] This initiates a canonical signaling cascade:

-

Gαq Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C-β (PLCβ).[2][5]

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[5][6]

-

PKC Activation: The combination of elevated cytosolic Ca2+ and membrane-bound DAG activates isoforms of Protein Kinase C (PKC).[1][2]

This primary pathway is fundamental to many of the receptor's acute physiological effects, including gastric acid secretion and neuronal excitability.

Downstream Signaling Networks

Beyond the primary Gq pathway, CCK2R activation engages a complex network of downstream effectors that are crucial for its long-term effects, such as cell proliferation, migration, and survival. CCK2R can also couple to Gα12/13 proteins.[2][5] Key downstream pathways include:

-

MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), is a central mechanism for CCK2R-mediated cell proliferation.[1][3] This can be initiated through both PKC-dependent and PKC-independent mechanisms, often involving intermediates like Src and transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][2]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical pro-survival and proliferative cascade activated by CCK2R.[1][2][3] Akt activation can inhibit apoptosis and promote cell cycle progression.

-

Other Kinases: CCK2R signaling also involves other non-receptor tyrosine kinases like Focal Adhesion Kinase (FAK) and Janus Kinase (JAK), which in turn activate the STAT3 pathway, further contributing to cell growth and migration.[1][2][3]

Physiological Functions and Tissue Distribution

CCK2R's widespread distribution dictates its diverse physiological roles.

Gastrointestinal System

In the periphery, CCK2R is most famously associated with the stomach.[4] It is expressed on parietal cells and enterochromaffin-like (ECL) cells, where its activation by gastrin is the primary stimulus for gastric acid secretion.[3] It also exerts trophic effects, promoting the growth and maintenance of the gastric mucosa.[2]

Central Nervous System

CCK2R is predominantly expressed in the brain and spinal cord.[2] Key CNS functions include:

-

Anxiety and Panic: CCK2R is implicated in the modulation of anxiety and panic disorders.[2]

-

Pain Modulation: The receptor has a pro-nociceptive role, facilitating pain transmission.[1] Consequently, CCK2R antagonists have been investigated for their analgesic potential.[1]

-

Memory and Satiety: CCK2R activation is involved in processes of memory formation and appetite control.[1]

Table 1: Tissue Distribution of CCK2R

| System | Tissue/Cell Type | Key Function(s) |

| Central Nervous System | Brain (Hypothalamus, Basal Ganglia, Amygdala), Spinal Cord | Anxiety, Pain Perception, Memory, Satiety[1][2][3] |

| Gastrointestinal Tract | Stomach (Parietal, ECL, D cells), Pancreas (Acinar cells) | Gastric Acid Secretion, Mucosal Growth[3][7] |

| Immune System | Monocytes, T Lymphocytes | Immune modulation[3] |

Role in Pathophysiology

Dysregulation of CCK2R expression and signaling is associated with several disease states, most notably cancer.

CCK2R in Oncogenesis

CCK2R is overexpressed in a wide range of human tumors and is often implicated in promoting cancer cell proliferation, survival, and migration.[7] This has made it a prime target for cancer imaging and peptide receptor radionuclide therapy (PRRT).[7]

Table 2: CCK2R Expression in Selected Human Cancers

| Cancer Type | Reported Expression Incidence | Significance |

| Medullary Thyroid Carcinoma (MTC) | >90% | Primary target for CCK2R-based imaging and therapy[7] |

| Small Cell Lung Cancer (SCLC) | High | Potential therapeutic target[7] |

| Colorectal Carcinoma | Variable (e.g., 33-56%) | Associated with proliferation and poor prognosis[7][8] |

| Pancreatic Adenocarcinoma | High | Correlates with tumor size and stage[7] |

| Gastric Adenocarcinoma | High | Drives proliferation[7] |

| Gastrointestinal Stromal Tumor (GIST) | High | Promotes tumorigenesis[9] |

| Astrocytomas | ~65% | Potential CNS tumor target[7] |

Pharmacological Modulation

The development of selective agonists and antagonists has been crucial for elucidating the function of CCK2R and for therapeutic development.

Table 3: Binding Affinities of Select CCK2R Ligands

| Compound | Class | Species/Assay | Affinity (IC50 / Ki) |

| Gastrin-I (human) | Endogenous Agonist | Human CCK2R | ~0.76 nM (IC50)[10] |

| Cholecystokinin-8 (sulfated) | Endogenous Agonist | Human CCK2R | Sub-nanomolar |

| Pentagastrin | Synthetic Agonist | Human CCK2R | ~0.76 nM (IC50)[10] |

| L-365,260 | Antagonist | Guinea Pig Brain | 2.0 nM (Ki) |

| YF476 (Netazepide) | Antagonist | Gastrin/CCK2R | 0.1 nM (IC50) |

| Z-360 | Antagonist | CCK2R | Sub-nanomolar[11] |

| CI-988 | Antagonist | CCK2R | Nanomolar |

| DOTA-MGS5 | Synthetic Peptide | Rat CCK2R (AR42J cells) | 3.6-6.0 nM (IC50)[12] |

| DOTA-CP04 | Synthetic Peptide | Human CCK2R (A431 cells) | ~50 pM[13] |

Note: Affinity values can vary significantly based on experimental conditions, cell type, and radioligand used.

Key Experimental Methodologies

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. Competition binding assays, which measure the ability of an unlabeled test compound to displace a radiolabeled ligand, are used to determine the inhibitory constant (IC50), from which the Ki can be calculated.

Detailed Protocol Outline (Membrane Filtration Assay): [14]

-

Membrane Preparation: Homogenize cells or tissue expressing CCK2R (e.g., A431-CCK2R cells) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the final assay binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 5-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [125I-Tyr12,Leu15]gastrin), and varying concentrations of the unlabeled competitor drug.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-coupled signaling.

Detailed Protocol Outline (Fluo-4 based): [6][15]

-

Cell Preparation: Seed CCK2R-expressing cells (e.g., HEK293T or CHO cells transfected with CCK2R) into a black-walled, clear-bottom 96-well plate and culture overnight to form a monolayer.

-

Dye Loading: Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in an appropriate assay buffer (e.g., HBSS with HEPES).

-

Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate for approximately 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye. Add a final volume of buffer and allow the cells to rest for 15-30 minutes for complete de-esterification of the dye.

-

Assay Execution: Place the plate into a fluorescence microplate reader (e.g., a FLIPR).

-

Measurement: Record a baseline fluorescence reading. Use the instrument's automated liquid handler to inject the test compounds (agonists or antagonists) into the wells. Immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. For agonists, plot the peak response against log concentration to determine the EC50. For antagonists, pre-incubate with the antagonist before adding a fixed concentration of agonist, and plot the inhibition to determine the IC50.

In Vivo Tumor Xenograft Models

To study the role of CCK2R in cancer and evaluate targeted therapies in vivo, mouse xenograft models are commonly used. This typically involves implanting human cancer cells that express CCK2R into immunodeficient mice.

Detailed Protocol Outline (A431-CCK2R Xenograft): [16][17][18]

-

Cell Culture: Culture human A431-CCK2R cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-